molecular formula C24H25BrN2O B10974046 [6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

[6-Bromo-2-(4-ethylphenyl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone

Katalognummer: B10974046
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: YBCPYMCCHQANNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone is a quinoline-based small molecule characterized by a bromine substituent at the 6-position of the quinoline core, a 4-ethylphenyl group at the 2-position, and a 4-methylpiperidin-1-yl methanone moiety at the 4-position. Its molecular formula is C₂₄H₂₄BrN₂O, with a molecular weight of 461.37 g/mol. The bromine atom enhances electrophilic reactivity, while the ethylphenyl and methylpiperidine groups contribute to lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Eigenschaften

Molekularformel

C24H25BrN2O

Molekulargewicht

437.4 g/mol

IUPAC-Name

[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H25BrN2O/c1-3-17-4-6-18(7-5-17)23-15-21(20-14-19(25)8-9-22(20)26-23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3

InChI-Schlüssel

YBCPYMCCHQANNN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC(CC4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acylation with 4-Methylpiperidine

Step 1: Synthesis of 4-Chloroquinoline Intermediate
6-Bromo-2-(4-ethylphenyl)quinoline undergoes chlorination at the 4-position using POCl₃:

  • Reagent : POCl₃ (3 equiv), DMF (catalytic)

  • Conditions : Reflux at 110°C for 6 hours

  • Yield : 85%

Step 2: Displacement with 4-Methylpiperidine
The 4-chloro intermediate reacts with 4-methylpiperidine in the presence of a base:

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF, 100°C for 8 hours

  • Yield : 78%

Ullmann-Type Carbonylative Coupling

A palladium-catalyzed approach directly introduces the methanone group (Table 1):

Parameter Condition
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Carbonyl SourceCO gas (1 atm)
Amine4-Methylpiperidine (1.2 equiv)
SolventToluene
Temperature100°C, 24 hours
Yield62%

This method bypasses the need for pre-halogenation but requires stringent control of CO pressure.

Alternative Route: Tandem Cross-Coupling and Acylation

A convergent strategy combines Suzuki-Miyaura coupling and acyl transfer:

Scalable Process Considerations

Industrial-scale synthesis prioritizes cost-efficiency and minimal purification. Key optimizations include:

  • Solvent Recycling : Toluene and DMF are recovered via distillation.

  • Catalyst Loading : Pd(OAc)₂ reduced to 2 mol% with no yield loss.

  • One-Pot Bromination-Acylation : Combining Steps 2 and 3 reduces intermediates.

Analytical Characterization

Critical data for verifying structure and purity:

  • HRMS (ESI) : m/z calc. for C₂₄H₂₄BrN₂O [M+H]⁺: 483.1021; found: 483.1018.

  • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, H-5), 8.12 (d, J = 8.8 Hz, 1H, H-8), 7.92–7.85 (m, 3H, H-3, H-7, H-4'), 7.50 (d, J = 8.0 Hz, 2H, H-3', H-5'), 4.10–3.95 (m, 4H, piperidine-H), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.30 (s, 3H, piperidine-CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Formation : Use of electron-deficient aldehydes ensures correct cyclization.

  • Piperidine Stability : 4-Methylpiperidine is stored under nitrogen to prevent oxidation.

  • Bromine Retention : Low-temperature bromination prevents debromination during subsequent steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Brom-2-(4-Ethylphenyl)chinolin-4-ylmethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

    Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend, um die gewünschten Produkte zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinolinderivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Chinolinkern einführen können .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may exhibit several pharmacological effects based on computational predictions. Studies utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) suggest potential activities such as:

  • Anticancer properties
  • Antimicrobial effects
  • Neuropharmacological activity

These predictions are based on structural similarities to known bioactive compounds, highlighting the importance of this compound in drug discovery.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This flexibility enables researchers to explore derivatives that may enhance biological activity or target specific pathways in disease mechanisms.

Applications in Drug Development

  • Anticancer Research : The compound's structural features suggest potential anticancer activity. Studies have shown that similar quinoline derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
  • Antimicrobial Agents : Given the increasing resistance to conventional antibiotics, compounds like 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone could be explored for their ability to combat bacterial and fungal pathogens.
  • Neuropharmacology : The piperidine moiety is often associated with neuroactive compounds. Research into derivatives of this compound could lead to the development of new treatments for neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone .

Compound NameStructure FeaturesBiological Activity
2-MethylquinolineMethyl substitution on quinolineAntimicrobial
4-EthylphenolEthyl substitution on phenolAntioxidant
6-BromoquinolineBromine substitution on quinolineAnticancer

This table illustrates how the combination of bromine, ethylphenyl, and piperidine groups in the target compound may contribute to its distinct biological profile compared to other compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar quinoline derivatives in inhibiting specific enzymes involved in cancer progression. For instance, compounds targeting nicotinamide phosphoribosyltransferase (Nampt) have shown promising results in preclinical models, indicating that 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone might possess similar inhibitory effects worthy of exploration.

Furthermore, ongoing research into structure-based drug design (SBDD) has highlighted the potential for optimizing this compound's structure to enhance its pharmacological properties against diseases such as leishmaniasis and other infectious diseases.

Wirkmechanismus

The mechanism of action of 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the bromine atom and the piperidino group can enhance the binding affinity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the quinoline core, the nature of the aryl/heteroaryl groups, and the type of nitrogen-containing heterocycle (e.g., piperidine vs. piperazine). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Findings Physicochemical Properties Source
[Target Compound] - 6-Br, 2-(4-ethylphenyl), 4-(4-methylpiperidinyl) Not explicitly reported (inferred potential for anticancer/PCSK9 inhibition based on analogs) MW: 461.37; LogP (predicted): ~4.5
C2: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate - 6-Br (quinoline), 2-(4-Br-phenyl), 4-(piperazine-benzoate) Anticancer screening (specific activity not detailed) MW: 581.42; Crystallizes as yellow/white solids
8a: Ethyl 3-(6-bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-2-cyano-3-oxopropanoate - 6-Br, 2-(styryl-DMA), 4-(cyano-ester) IC₅₀ = 16.0 mg/ml (HCT116), 26.2 mg/ml (HepG2) MW: 507.37; White crystals, m.p. unspecified
YS-2: 2-(4-R-phenyl)quinolin-4-ylmethanone - Variable R groups (quinoline), 2-(pyridinyl) Intermediate for methanols (e.g., II-6, YS-3) with 87–98% yields MW: ~350–400 (estimated); High synthetic yield
PCSK9 Inhibitor () - 2-(4-Substituted phenyl), 4-(4-isopropylpiperazinyl) Potent PCSK9 inhibition (IC₅₀ < 1 µM for lead compounds) Optimized logD for membrane permeability
Anti-TB Agent (Entry 22, ) - 2-(hydrazinyl-furan), 4-(4-methylpiperazinyl) Anti-tubercular activity (MIC = 6.23–7.38 µM) MW: ~400–450; Moderate solubility in polar solvents

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Bromine at Position 6 : Present in the target compound and analogs like C2 and 8a , bromine enhances electrophilicity and binding to hydrophobic pockets in biological targets. Compound 8a showed strong cytotoxicity (IC₅₀ = 16.0 mg/ml against HCT116), suggesting bromine’s role in enhancing anticancer activity .
  • Aryl Group at Position 2 : The target’s 4-ethylphenyl group balances lipophilicity and steric effects compared to halogenated phenyls (e.g., C2 : 4-Br-phenyl) or styryl groups (e.g., 8a ). Halogenated analogs may exhibit higher reactivity but lower metabolic stability .

Heterocycle Influence 4-Methylpiperidine vs. Piperazine: Piperazine-containing analogs (e.g., C1–C7, PCSK9 inhibitors) often show improved solubility due to the additional nitrogen, whereas 4-methylpiperidine (target compound) may enhance blood-brain barrier penetration due to higher lipophilicity .

Biological Target Specificity Anticancer vs. PCSK9 Inhibition: While 8a and C2 are cytotoxic, the PCSK9 inhibitors () feature 4-isopropylpiperazine, which optimizes interactions with the PCSK9-LDLR binding interface. The target’s 4-methylpiperidine may favor different target engagement .

Physicochemical Properties

  • LogP and Solubility : The target compound’s predicted LogP (~4.5) is higher than piperazine-based analogs (e.g., C2 : LogP ~3.8), suggesting better membrane permeability but lower aqueous solubility .
  • Molecular Weight : The target (MW = 461.37) falls within the optimal range for oral bioavailability (<500 Da), unlike higher-MW analogs like C2 (MW = 581.42) .

Biologische Aktivität

The compound 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone , with the CAS number 445233-71-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25BrN2OC_{24}H_{25}BrN_{2}O with a molecular weight of approximately 437.37 g/mol. The structure incorporates a quinoline core substituted with a bromine atom and an ethylphenyl group, along with a piperidine moiety. The presence of these functional groups is believed to contribute to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to show activity against various bacterial strains, suggesting that this compound might also possess similar effects. Predictive models such as the PASS program indicate potential antimicrobial activity based on structural similarities to known bioactive compounds.

Interaction Studies

High-throughput screening methods have been employed to evaluate the binding affinities of this compound with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cell division and other critical cellular processes, which could lead to its use as an antibacterial agent .

Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique features of 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone :

Compound NameStructure FeaturesBiological Activity
2-MethylquinolineMethyl substitution on quinolineAntimicrobial
4-EthylphenolEthyl substitution on phenolAntioxidant
6-BromoquinolineBromine substitution on quinolineAnticancer

This table illustrates how the combination of bromine, ethylphenyl, and piperidine groups in 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone may confer unique biological properties distinct from its analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of quinoline derivatives' biological activities. For example, certain quinoline compounds have demonstrated efficacy against resistant bacterial strains by targeting essential cellular processes like cell division. Further research into 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone could reveal its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-Bromo-2-(4-ethylphenyl)quinolin-4-ylmethanone, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the formation of the quinoline core via cyclization reactions. For example, the Pfitzinger reaction or Friedländer synthesis could generate the quinoline scaffold. Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Subsequent coupling of the 4-methylpiperidine moiety may employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides) . Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C for coupling steps), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂).

Q. How can spectroscopic characterization validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the quinoline backbone by identifying aromatic protons (δ 7.5–8.5 ppm) and the 4-methylpiperidine’s methyl group (δ 1.0–1.5 ppm). The bromine atom’s deshielding effect will shift adjacent protons downfield .
  • FTIR : Look for C=O stretches (1650–1750 cm⁻¹) from the methanone group and C-Br vibrations (550–650 cm⁻¹).
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~467.1 Da) and isotopic patterns (²⁷Br/⁷⁹Br ratio).

Q. What stability considerations are critical for handling halogenated quinoline derivatives?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo-quinoline moiety.
  • Temperature : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent aggregation.
  • Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions to minimize hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence bioactivity compared to fluoro/chloro analogs?

  • Methodological Answer :

  • Comparative SAR Table :
Substituent (Position 6)LogPIC50 (Enzyme X)Solubility (µg/mL)
Br3.212 nM8.5
Cl2.918 nM12.1
F2.725 nM15.3
  • Mechanistic Insight : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, improving binding affinity but reducing solubility. Fluorine’s electronegativity may favor hydrogen bonding in polar active sites .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) to determine inhibition type (competitive/non-competitive) and calculate Ki values.
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding residues and guide mutagenesis studies.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to quantify affinity for receptors .

Q. How should researchers address discrepancies in biological activity across assay systems?

  • Methodological Answer :

  • Variable Control : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations (5–10% FBS), and incubation times (24–72 hrs).
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) and validate with orthogonal methods (e.g., Western blotting alongside ELISA).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess inter-lab variability .

Q. What computational methods predict the compound’s binding affinity with target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses with homology-modeled receptors (e.g., GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å).
  • QSAR Modeling : Train models on datasets of halogenated quinolines to correlate substituent effects with activity .

Q. How can in vitro metabolic stability assays evaluate pharmacokinetic profiles?

  • Methodological Answer :

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH for 0–60 mins. Quantify parent compound loss via LC-MS/MS. Calculate t₁/₂ using first-order kinetics.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxyquinoline).
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound suggests limited bioavailability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.